1,3,5-Tribromo-2-[(2-bromoethenyl)oxy]benzene
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Overview
Description
1,3,5-Tribromo-2-[(2-bromoethenyl)oxy]benzene is a brominated aromatic compound with the molecular formula C8H4Br4O. This compound is characterized by the presence of three bromine atoms attached to a benzene ring and an additional bromine atom on an ethenyl group linked through an oxygen atom. Brominated aromatic compounds like this one are often used in various chemical and industrial applications due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tribromo-2-[(2-bromoethenyl)oxy]benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1,3,5-tribromobenzene with a brominated ethenyl compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tribromo-2-[(2-bromoethenyl)oxy]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of phenols, ethers, or amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of less brominated benzene derivatives.
Scientific Research Applications
1,3,5-Tribromo-2-[(2-bromoethenyl)oxy]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of flame retardants, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-Tribromo-2-[(2-bromoethenyl)oxy]benzene involves its interaction with various molecular targets. The bromine atoms and the ethenyl group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Tribromobenzene
- 1,2,4-Tribromobenzene
- 1,3,5-Tribromobenzene
Properties
CAS No. |
830329-08-3 |
---|---|
Molecular Formula |
C8H4Br4O |
Molecular Weight |
435.73 g/mol |
IUPAC Name |
1,3,5-tribromo-2-(2-bromoethenoxy)benzene |
InChI |
InChI=1S/C8H4Br4O/c9-1-2-13-8-6(11)3-5(10)4-7(8)12/h1-4H |
InChI Key |
FCCRCBGPILHCNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OC=CBr)Br)Br |
Origin of Product |
United States |
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